

2-(6-bromo-1H-indol-3-yl)acetonitrile CAS number 152213-61-1

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Compound of Interest

Compound Name: 2-(6-bromo-1H-indol-3-yl)acetonitrile

Cat. No.: B174059

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An In-depth Technical Guide to **2-(6-bromo-1H-indol-3-yl)acetonitrile** (CAS: 152213-61-1)

This document provides a comprehensive technical overview of **2-(6-bromo-1H-indol-3-yl)acetonitrile**, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The indole nucleus is a well-established "privileged scaffold," and its functionalization offers a robust platform for developing novel therapeutic agents.^[1] The presence of a bromine atom at the 6-position and a reactive acetonitrile moiety at the 3-position makes this compound a versatile building block for chemical synthesis and a promising candidate for biological screening.

Core Compound Profile and Physicochemical Properties

2-(6-bromo-1H-indol-3-yl)acetonitrile is a solid organic compound at room temperature.^{[2][3]} The strategic placement of the bromine atom is not merely for synthetic utility; studies on related brominated indoles, many of which are derived from marine organisms, suggest that the position and presence of halogen substituents can significantly influence biological activity, including anti-inflammatory and anticancer properties.^{[4][5]} The nitrile group, while a stable pharmacophore in many drugs, also serves as a versatile chemical handle for further molecular elaboration.^{[6][7]}

Property	Value	Source(s)
CAS Number	152213-61-1	[2][8]
Molecular Formula	C ₁₀ H ₇ BrN ₂	[9]
Molecular Weight	235.08 g/mol	[2][9]
Physical Form	Solid	[2][3]
Purity	Typically ≥95-98%	[2][9]
Storage Temperature	2-8°C, Inert atmosphere	[2]
Boiling Point (Predicted)	427.5 ± 30.0 °C at 760 mmHg	
InChI Key	MSIDSSLYDVKLRA- UHFFFAOYSA-N	[2]

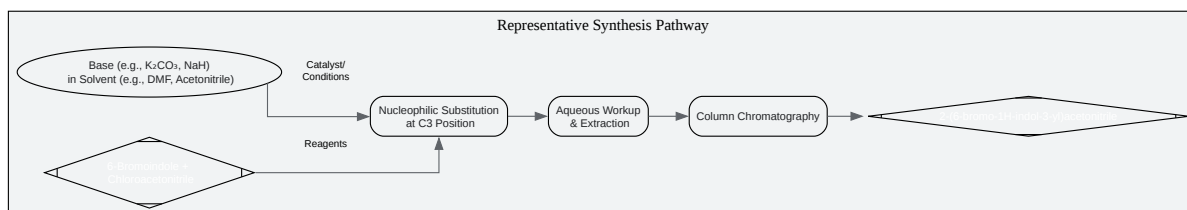
Synthesis Strategies and Methodologies

The synthesis of indole-3-acetonitrile derivatives is a well-trodden path in organic chemistry, offering several reliable routes.[10] While a specific peer-reviewed protocol for **2-(6-bromo-1H-indol-3-yl)acetonitrile** is not extensively documented, its synthesis can be confidently approached using established methods. The most common strategies leverage the nucleophilicity of the indole ring or involve the transformation of pre-functionalized indoles.

Representative Synthesis Protocol: Cyanomethylation of 6-Bromoindole

This approach involves the direct introduction of the acetonitrile group onto the 6-bromoindole scaffold. One plausible method is the reaction of 6-bromoindole with chloroacetonitrile in the presence of a suitable base.[11]

Workflow Rationale: The reaction proceeds via an electrophilic substitution at the C3 position of the indole, which is the most nucleophilic site. The base is crucial for deprotonating the indole nitrogen, thereby increasing the ring's nucleophilicity and facilitating the attack on the electrophilic carbon of chloroacetonitrile.



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Caption: A plausible workflow for the synthesis of the target compound.

Step-by-Step Protocol:

- **Preparation:** To a solution of 6-bromoindole (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq.).
- **Reaction:** Add chloroacetonitrile (1.2 eq.) dropwise to the mixture at room temperature. Stir the reaction mixture for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- **Quenching & Extraction:** Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
- **Washing & Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
- **Purification:** Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **2-(6-bromo-1H-indol-3-yl)acetonitrile**.

Spectroscopic Characterization: A Practical Guide

Thorough structural elucidation is critical for verifying the identity and purity of a synthesized compound. While a complete, peer-reviewed dataset for this specific isomer is scarce, this section provides available data and outlines a standard workflow for its characterization.[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR is essential for confirming the substitution pattern on the indole ring.

- Available Data: A ^1H NMR spectrum for 6-Bromoindole-3-acetonitrile has been made available by commercial suppliers.[\[13\]](#)
- Expected ^1H NMR Signals (in CDCl_3 or DMSO-d_6):
 - Indole N-H: A broad singlet, typically downfield (> 8.0 ppm).
 - Aromatic Protons: Signals in the aromatic region (~ 7.0 - 7.8 ppm). The bromine at C6 will influence the coupling patterns of the protons at C4, C5, and C7. H-7 is expected to be a doublet, H-5 a doublet of doublets, and H-4 a doublet. H-2 will appear as a singlet or a narrowly coupled multiplet.
 - Methylene Protons ($-\text{CH}_2\text{CN}$): A singlet around 3.8-4.0 ppm.
- Expected ^{13}C NMR Signals:
 - Nitrile Carbon ($-\text{CN}$): A signal around 117-118 ppm.
 - Methylene Carbon ($-\text{CH}_2\text{CN}$): A signal in the aliphatic region, ~ 15 -20 ppm.
 - Aromatic Carbons: 8 signals in the aromatic region (~ 100 -140 ppm), including the C-Br carbon which will be shifted relative to the parent indole.

Mass Spectrometry (MS)

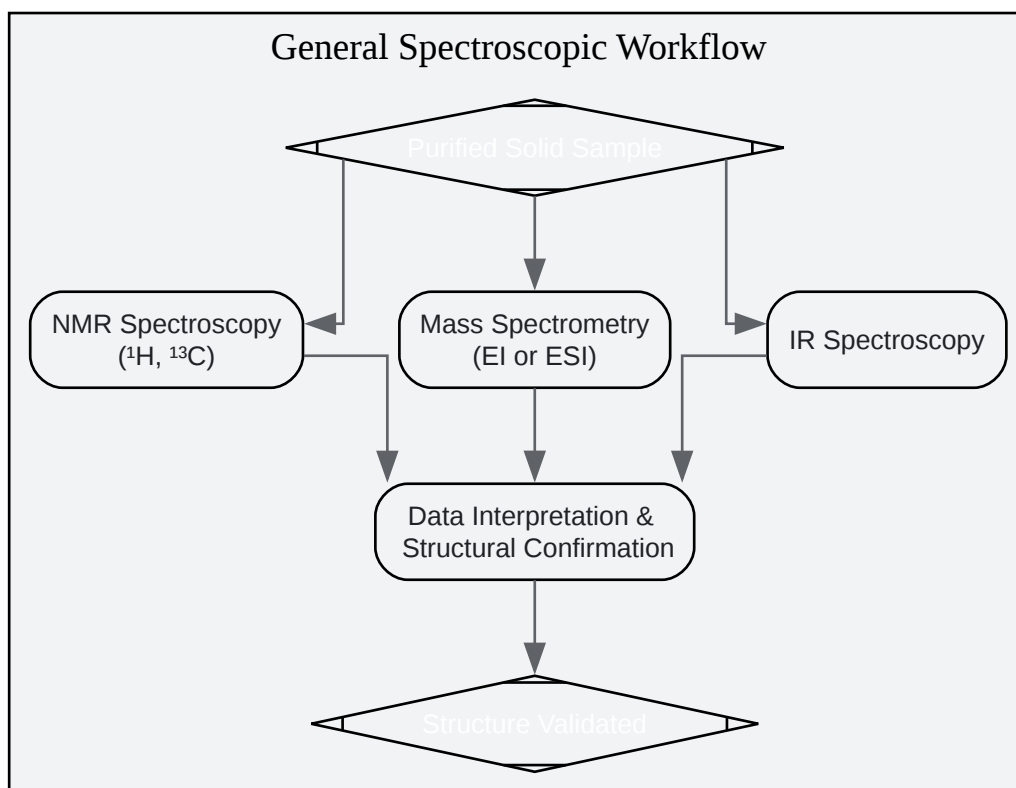
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Expected Molecular Ion Peak: A characteristic isotopic pattern for a compound containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 234 and 236 ($[M]^+$ and $[M+2]^+$).[\[12\]](#)
- Predicted Data: Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in identification in advanced MS techniques.[\[14\]](#) For the $[M+H]^+$ adduct, the predicted m/z is 234.98654.[\[14\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- Expected Characteristic Peaks:
 - N-H Stretch: A sharp peak around 3400 cm^{-1} .
 - $\text{C}\equiv\text{N}$ Stretch (Nitrile): A sharp, medium-intensity peak in the range of $2240\text{--}2260\text{ cm}^{-1}$.[\[12\]](#)
 - $\text{C}=\text{C}$ Stretch (Aromatic): Peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region.
 - C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .



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Caption: A standard workflow for the structural validation of a synthesized compound.

Applications in Drug Discovery and Chemical Biology

The true value of **2-(6-bromo-1H-indol-3-yl)acetonitrile** lies in its potential as a versatile intermediate for creating libraries of more complex molecules for biological screening.

A Scaffold for Kinase Inhibitors

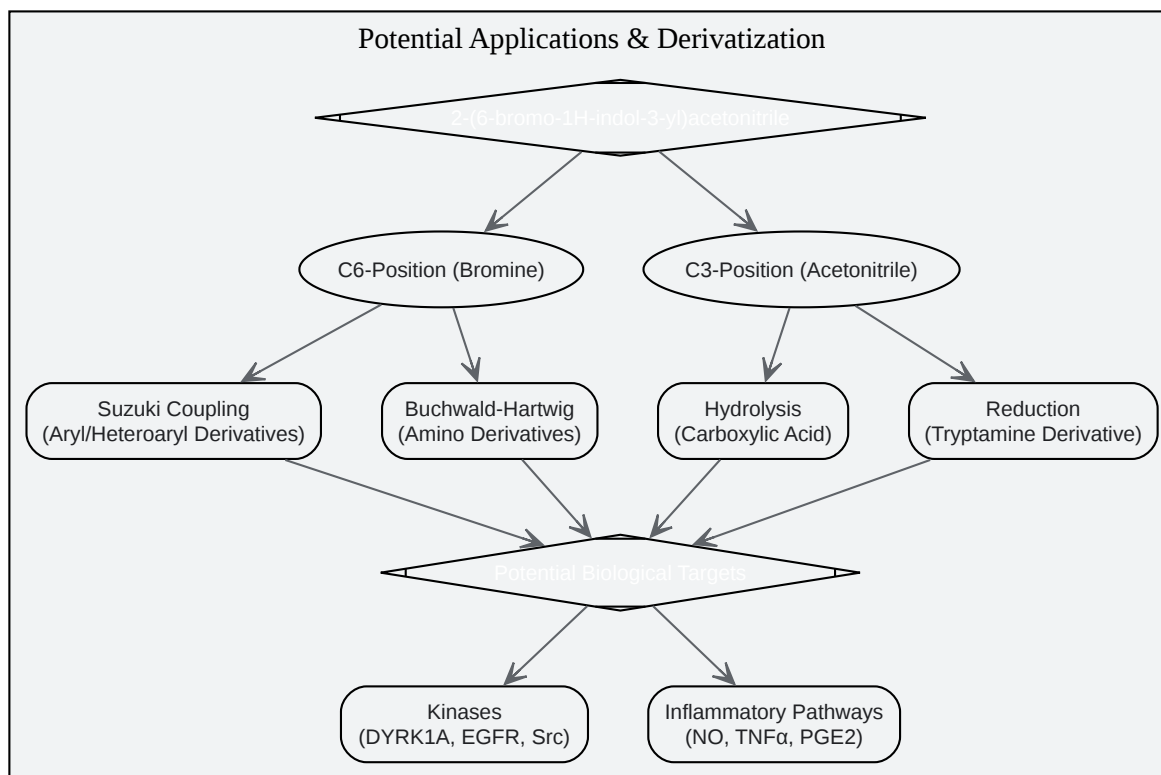
The indole scaffold is a common feature in many kinase inhibitors.[6] Derivatives of indole-3-acetonitrile have been investigated as inhibitors of targets such as DYRK1A, which is implicated in neurodegenerative diseases, as well as EGFR and Src kinases, which are key targets in oncology.[6] The 6-bromo position can be used as a synthetic handle to introduce further diversity aimed at optimizing binding within the ATP-binding pockets of various kinases.

Anti-inflammatory and Anticancer Potential

Brominated indoles isolated from marine sources have demonstrated notable biological activities.^{[5][15]} Studies on structure-activity relationships of brominated isatin derivatives suggest that substitution at the C5 or C6 position can enhance anti-inflammatory activity by inhibiting the production of mediators like nitric oxide (NO), TNF α , and PGE2.^[4] Given this precedent, **2-(6-bromo-1H-indol-3-yl)acetonitrile** is a logical starting point for developing novel anti-inflammatory or anticancer agents.^[11]

Synthetic Utility

The compound is a bifunctional building block. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups at the C6 position.^[16] Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to build more complex heterocyclic systems.^[6]



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